molecular formula C9H10N2O B3354998 6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one CAS No. 61479-31-0

6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one

Cat. No.: B3354998
CAS No.: 61479-31-0
M. Wt: 162.19 g/mol
InChI Key: SWIOFAIBUVGZGT-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in medicinal chemistry. This compound features a fused ring system that includes both a pyridine and an azepine ring, making it a versatile scaffold for drug development.

Scientific Research Applications

6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one has several applications in scientific research:

Mechanism of Action

The “6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one” has been studied as a novel chemotype of CCR2 antagonists . The chemokine CC receptor subtype 2 (CCR2) has attracted intensive interest for drug development in diverse therapeutic areas, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer .

Future Directions

The “6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one” represents a novel chemotype of CCR2 antagonists, and there is potential for further development in this area . Future research could focus on optimizing the structure of these compounds to improve their antagonistic activity and selectivity for CCR2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with an appropriate amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the ring system, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one is unique due to its specific ring fusion and the versatility it offers in drug design. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-7-3-1-5-10-8(7)4-2-6-11-9/h1,3,5H,2,4,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIOFAIBUVGZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484166
Record name 6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61479-31-0
Record name 6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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